1-(4-biphenylylcarbonyl)-4-(4-chloro-2-nitrophenyl)piperazine
Overview
Description
1-(4-biphenylylcarbonyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as BCTC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BCTC is a piperazine derivative that is structurally related to capsaicin, a compound found in chili peppers that is known to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel. BCTC has been shown to selectively block the activity of TRPV1, making it a potential candidate for the treatment of pain and other conditions.
Mechanism of Action
1-(4-biphenylylcarbonyl)-4-(4-chloro-2-nitrophenyl)piperazine acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. TRPV1 is known to play a role in pain sensation and inflammation, and its activation has been implicated in conditions such as chronic pain, neuropathic pain, and inflammatory bowel disease. This compound blocks the activity of TRPV1 by binding to a specific site on the channel, preventing its activation by stimuli.
Biochemical and Physiological Effects:
Studies have shown that this compound can block the activity of TRPV1 in both in vitro and in vivo models, indicating its potential as a therapeutic agent for pain and other conditions. This compound has been shown to reduce pain in animal models of inflammatory pain and neuropathic pain, as well as to reduce inflammation in models of inflammatory bowel disease. This compound has also been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
The main advantage of 1-(4-biphenylylcarbonyl)-4-(4-chloro-2-nitrophenyl)piperazine as a research tool is its selectivity for TRPV1, which allows researchers to study the specific role of this ion channel in various physiological processes. However, the use of this compound in lab experiments is limited by its relatively low potency and selectivity compared to other TRPV1 antagonists. Additionally, this compound has been shown to have off-target effects on other ion channels, which can complicate the interpretation of results.
Future Directions
There are several potential directions for future research on 1-(4-biphenylylcarbonyl)-4-(4-chloro-2-nitrophenyl)piperazine and its therapeutic applications. One area of interest is the development of more potent and selective TRPV1 antagonists, which could have improved efficacy and fewer off-target effects. Another area of interest is the investigation of this compound and other TRPV1 antagonists for the treatment of conditions such as chronic pain, neuropathic pain, and inflammatory bowel disease. Additionally, the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism, could be further explored using this compound as a research tool.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-4-(4-chloro-2-nitrophenyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, this compound has been investigated for its ability to block TRPV1, which is known to play a role in pain sensation and inflammation. Studies have shown that this compound can block the activity of TRPV1 in both in vitro and in vivo models, indicating its potential as a therapeutic agent for pain and other conditions.
Properties
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-20-10-11-21(22(16-20)27(29)30)25-12-14-26(15-13-25)23(28)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUNDSFGWGXIFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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